4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
“4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is a chemical compound . It contains a pyrrole ring, which is a heterocyclic building block .
Synthesis Analysis
The synthesis of pyrrole-containing compounds can involve various approaches . For instance, the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization, can result in the formation of an N-acyl derivative of pyrrole .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and chemical characterization of related compounds involve complex chemical reactions aimed at creating derivatives with potential scientific and therapeutic applications. One study discusses the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, highlighting the chemical versatility and potential of similar compounds in various applications (Sharba, Al-Bayati, Aouad, & Rezki, 2005). Another research focuses on the synthesis and characterization of chloromaleimidobenzenesulfonylhydrazones, suggesting the exploration of antibactericidal and/or antinociceptive properties (Silva, Oliveira, & Nunes, 2006).
Potential Applications
Antimicrobial Activity
Several studies have synthesized derivatives to evaluate their antimicrobial properties. For instance, Naganagowda and Petsom (2011) synthesized 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives and screened them for antibacterial and antifungal activity, indicating the potential of these compounds in antimicrobial applications (Naganagowda & Petsom, 2011).
Antioxidant Activity
The antioxidant properties of derivatives have also been explored. Tumosienė et al. (2019) investigated the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, identifying compounds with potent antioxidant activities, which could be useful in various medicinal and scientific applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Chemical Structures and Molecular Interactions
Research into the molecular structure and interactions of these compounds provides insights into their potential applications. For example, the study of crystal structures and Hirshfeld surface analysis of (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides sheds light on the effect of substituents on structural parameters, which is crucial for designing compounds with desired properties (Salian, Foro, & Gowda, 2018).
Future Directions
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYGLILMXKODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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